molecular formula C24H32N2O5S B254837 isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B254837
M. Wt: 460.6 g/mol
InChI Key: BTONAAWCYVBJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidothiazine derivative that possesses various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been reported to activate the p53 pathway, which plays a critical role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the synthesis of prostaglandins. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has demonstrated potent antibacterial activity by inhibiting the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound exhibits potent biological activities, making it an attractive candidate for drug development. However, there are also limitations associated with the use of Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, making it challenging to design experiments to elucidate its biological effects. Additionally, this compound may exhibit toxicity at high concentrations, which could limit its use in certain applications.

Future Directions

There are several future directions for research on Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. One possible direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could investigate its antimicrobial activity against emerging bacterial strains, such as carbapenem-resistant Enterobacteriaceae (CRE). Furthermore, Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate could be evaluated for its potential as an anticancer agent in the treatment of various types of cancer. Finally, future research could focus on elucidating the mechanism of action of this compound to better understand its biological effects.

Synthesis Methods

The synthesis of Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves the reaction of 2-mercapto-3-methyl-4(3H)-quinazolinone with 3-methoxy-4-(pentyloxy)benzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with isopropyl chloroformate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has demonstrated potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, Isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has shown promising anticancer activity by inducing apoptosis in cancer cells.

properties

Product Name

isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Molecular Formula

C24H32N2O5S

Molecular Weight

460.6 g/mol

IUPAC Name

propan-2-yl 6-(3-methoxy-4-pentoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H32N2O5S/c1-6-7-8-12-30-18-10-9-17(14-19(18)29-5)22-21(23(28)31-15(2)3)16(4)25-24-26(22)20(27)11-13-32-24/h9-10,14-15,22H,6-8,11-13H2,1-5H3

InChI Key

BTONAAWCYVBJRK-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C)OC

Origin of Product

United States

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